Cas no 1261882-04-5 (2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine)

2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine
-
- Inchi: 1S/C12H7F3INO/c13-12(14,15)18-10-6-2-1-4-8(10)9-5-3-7-11(16)17-9/h1-7H
- InChI Key: PPHBYSGPZPPPDM-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(C2C=CC=CC=2OC(F)(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 275
- XLogP3: 4.4
- Topological Polar Surface Area: 22.1
2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013002073-500mg |
2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine |
1261882-04-5 | 97% | 500mg |
806.85 USD | 2021-07-04 | |
Alichem | A013002073-1g |
2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine |
1261882-04-5 | 97% | 1g |
1,490.00 USD | 2021-07-04 | |
Alichem | A013002073-250mg |
2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine |
1261882-04-5 | 97% | 250mg |
499.20 USD | 2021-07-04 |
2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine Related Literature
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Louis Porte RSC Adv., 2014,4, 64506-64513
Additional information on 2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine
Introduction to 2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261882-04-5)
2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine, identified by its Chemical Abstracts Service (CAS) number 1261882-04-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of halogenated pyridines, a subset of heterocyclic aromatic molecules that are widely recognized for their versatile biological activities and synthetic utility. The structural framework of this molecule incorporates both iodine and trifluoromethoxy substituents, which are strategically positioned on a pyridine core and a phenyl ring, respectively. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for further functionalization and derivatization, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The presence of the iodo group at the 2-position of the pyridine ring enhances the electrophilicity of the molecule, facilitating its participation in various coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many biologically active compounds. On the other hand, the trifluoromethoxy group at the para position of the phenyl ring introduces electron-withdrawing effects through inductive and resonance mechanisms. This modification is particularly interesting because trifluoromethoxy groups are known to modulate metabolic stability, lipophilicity, and binding affinity at biological targets. Consequently, compounds bearing this moiety often exhibit improved pharmacokinetic profiles and enhanced binding interactions with enzymes or receptors.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from halogenated pyridines. The combination of iodine and trifluoromethoxy functionalities in 2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine positions it as a promising building block for drug discovery initiatives. For instance, studies have demonstrated that halogenated pyridines can serve as key intermediates in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The iodine atom can be readily displaced by various nucleophiles under mild conditions, allowing for rapid diversification of the molecular structure while maintaining the integrity of the core pharmacophore.
Moreover, the trifluoromethoxy group has been extensively studied for its ability to enhance binding interactions with biological targets. This is attributed to the strong electron-withdrawing nature of fluorine atoms, which can increase the electrophilicity of adjacent functional groups and improve receptor affinity. In particular, trifluoromethoxy-substituted aromatic compounds have shown promise in targeting protein kinases, G protein-coupled receptors (GPCRs), and ion channels. The unique electronic properties introduced by fluorine atoms can fine-tune the pharmacological activity of molecules, leading to more potent and selective therapeutic agents.
Recent advancements in computational chemistry have further highlighted the potential of 2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine as a scaffold for drug development. Molecular modeling studies have revealed that this compound can effectively engage with specific pockets on biological targets due to its optimized shape and electronic distribution. By leveraging these insights, medicinal chemists can rationally design derivatives with enhanced potency and reduced side effects. Additionally, virtual screening techniques have been employed to identify novel analogs of this compound that may exhibit superior pharmacological profiles.
The synthesis of 2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine typically involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions on pre-functionalized pyridine derivatives followed by cross-coupling with appropriately substituted phenols or aromatic compounds bearing trifluoromethoxy groups. The use of palladium catalysts in cross-coupling reactions is particularly prevalent due to their efficiency and selectivity. However, alternative methodologies such as nickel-catalyzed couplings have also been explored as sustainable alternatives.
Once synthesized, 2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine can be further modified through various chemical transformations to generate libraries of compounds for high-throughput screening (HTS). Functional groups such as hydroxyls, amines, or carboxylic acids can be introduced via nucleophilic substitution or directed ortho-metalation (DoM) strategies. These modifications allow for systematic exploration of structure-activity relationships (SAR), enabling researchers to identify lead compounds with optimal biological activity.
In conclusion,2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine (CAS No. 1261882-04-5) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of halogenated pyridine core and trifluoromethoxy substituent makes it a versatile intermediate for synthesizing novel bioactive molecules. With ongoing advancements in synthetic methodologies and computational tools,this compound is poised to play an essential role in future drug discovery efforts, particularly in developing kinase inhibitors and other therapeutic agents targeting neurological disorders or metabolic diseases.
1261882-04-5 (2-Iodo-6-(2-(trifluoromethoxy)phenyl)pyridine) Related Products
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)




